2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
2-(9-bromo-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2/c22-14-7-8-20-16(10-14)18-11-17(15-5-1-2-6-19(15)26)24-25(18)21(27-20)13-4-3-9-23-12-13/h1-10,12,18,21,26H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQMNRDIMDNTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-c][1,3]oxazine core through cyclization reactions. Common methods for synthesizing such heterocyclic compounds include:
Cyclocondensation Reactions: These reactions involve the condensation of a hydrazine derivative with a β-keto ester or β-diketone, followed by cyclization to form the pyrazole ring.
N-Alkylation and N-Arylation: These reactions are used to introduce various substituents onto the nitrogen atoms of the pyrazole ring.
Chemical Reactions Analysis
2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol include other pyrazolo[1,5-c][1,3]oxazine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and specific biological activities. Examples of similar compounds include:
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their anticancer and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Investigated for their potential as enzyme inhibitors.
Pyrazolo[1,5-a]pyrimidines: Studied for their fluorescence properties and applications in material science.
Biological Activity
2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a brominated pyrazolo[1,5-c][1,3]oxazine core. The molecular formula is , with a molecular weight of approximately 439.3 g/mol. The presence of the bromine atom and the pyridine ring contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Properties : Many pyrazolo derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Some derivatives show potential as inhibitors for specific enzymes involved in disease pathways.
- Antimicrobial Activity : Certain compounds in this class have demonstrated effectiveness against bacterial strains.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which play crucial roles in cell signaling and cancer progression.
- Induction of Apoptosis : There is evidence that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that they may possess antioxidant properties that contribute to their therapeutic effects.
Anticancer Activity
A study published in Medicinal Chemistry highlighted the anticancer potential of pyrazolo derivatives. The research demonstrated that compounds with similar structures could inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Research has shown that certain derivatives exhibit inhibitory effects on specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth .
Antimicrobial Properties
Another study evaluated the antimicrobial activity of related compounds against common bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential applications in treating infections .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
